molecular formula C56H73N9O15S B15138320 DL-01 (formic)

DL-01 (formic)

Cat. No.: B15138320
M. Wt: 1144.3 g/mol
InChI Key: ZMBPWERFMPCLPF-UNTITNOJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-01 (formic) is synthesized through a series of chemical reactions involving the conjugation of a drug molecule to a linker. The process typically involves:

Industrial Production Methods

Industrial production of DL-01 (formic) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for scalability and cost-effectiveness, often employing continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

DL-01 (formic) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

DL-01 (formic) has a wide range of scientific research applications, including:

Mechanism of Action

DL-01 (formic) exerts its effects by acting as a linker molecule in ADCs. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-01 (formic) is unique due to its high specificity and efficiency in targeting cancer cells. Its ability to form stable conjugates with antibodies and release cytotoxic drugs precisely at the target site sets it apart from other similar compounds .

Properties

Molecular Formula

C56H73N9O15S

Molecular Weight

1144.3 g/mol

IUPAC Name

(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide;formic acid

InChI

InChI=1S/C55H71N9O13S.CH2O2/c1-7-20-63(21-8-2)22-14-13-18-41(61-51(68)48(34(4)5)62-46(65)19-12-10-11-16-35-27-57-54(58-28-35)78(6,72)73)50(67)56-29-47(66)59-32-74-23-15-17-36-37-24-44-45(77-33-76-44)26-42(37)60-49-38(36)30-64-43(49)25-40-39(52(64)69)31-75-53(70)55(40,71)9-3;2-1-3/h24-28,34,41,48,71H,7-10,12-15,17-23,29-33H2,1-6H3,(H,56,67)(H,59,66)(H,61,68)(H,62,65);1H,(H,2,3)/t41-,48-,55-;/m0./s1

InChI Key

ZMBPWERFMPCLPF-UNTITNOJSA-N

Isomeric SMILES

CCCN(CCC)CCCC[C@@H](C(=O)NCC(=O)NCOCCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC6=C(C=C51)OCO6)NC(=O)[C@H](C(C)C)NC(=O)CCCC#CC7=CN=C(N=C7)S(=O)(=O)C.C(=O)O

Canonical SMILES

CCCN(CCC)CCCCC(C(=O)NCC(=O)NCOCCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC6=C(C=C51)OCO6)NC(=O)C(C(C)C)NC(=O)CCCC#CC7=CN=C(N=C7)S(=O)(=O)C.C(=O)O

Origin of Product

United States

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